molecular formula C19H22N6O B2355032 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176201-15-1

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2355032
CAS No.: 2176201-15-1
M. Wt: 350.426
InChI Key: RLUMRZJMYNWMPF-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
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Biological Activity

6-Cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrolopyrimidine moiety and a dihydropyrimidinone core, which may contribute to its biological activity. The molecular formula is C18H22N4OC_{18}H_{22}N_{4}O with a molecular weight of approximately 314.39 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity :
    • In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of apoptosis-related proteins .
  • Antimicrobial Effects :
    • Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • The compound has been explored for its neuroprotective potential in models of neurodegenerative diseases. It may exert its effects by reducing oxidative stress and inflammation in neuronal cells .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • PI3K/Akt Pathway Modulation : Similar compounds have been shown to influence the PI3K/Akt signaling pathway, which is critical in regulating cell survival and growth.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cancer progression or microbial metabolism, leading to reduced cell proliferation or survival.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity at relatively low concentrations. Mechanistic studies revealed activation of caspase-3 and caspase-9, confirming the induction of apoptosis.

Case Study 2: Antimicrobial Activity

In an investigation into antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Data Summary Table

Biological ActivityDescriptionReference
AntitumorInduces apoptosis in cancer cells; IC50 ~15 µM
AntimicrobialEffective against S. aureus; MIC ~32 µg/mL
NeuroprotectiveReduces oxidative stress in neuronal models

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUMRZJMYNWMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.